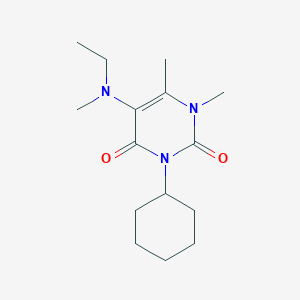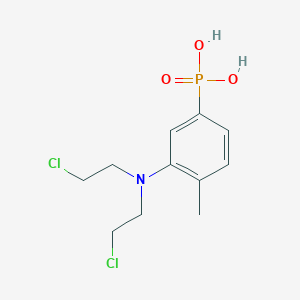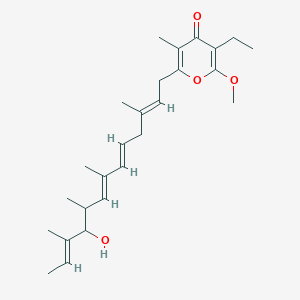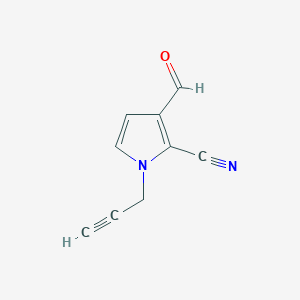
3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil is a chemical compound that belongs to the class of uracil derivatives. This compound has been the subject of scientific research due to its potential application in the field of medicine. The aim of
Wirkmechanismus
The mechanism of action of 3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil in inducing apoptosis in cancer cells is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cell division and DNA replication. This inhibition may lead to the activation of apoptotic pathways, ultimately resulting in the death of cancer cells.
Biochemische Und Physiologische Effekte
3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil has been found to have several biochemical and physiological effects. In a study by Li et al. (2018), it was observed that this compound induced the production of reactive oxygen species (ROS) in human lung cancer cells. ROS are known to play a role in the induction of apoptosis. In addition, this compound was found to inhibit the expression of certain proteins involved in cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil in lab experiments is its ability to selectively induce apoptosis in cancer cells. This property makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil. One direction is to investigate the potential of this compound in the treatment of other types of cancer. Another direction is to study the mechanism of action of this compound in more detail to gain a better understanding of its anticancer properties. Additionally, future studies could focus on improving the solubility of this compound to make it more suitable for in vivo administration.
Conclusion
In conclusion, 3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil is a chemical compound that has been studied for its potential application in the field of medicine. Specifically, this compound has been investigated for its anticancer properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of cancer.
Synthesemethoden
The synthesis of 3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil involves the reaction of cyclohexyl isocyanate with 1,6-dimethyl-5-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione in the presence of ethylmethylamine. The reaction yields 3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil as a white crystalline solid with a melting point of 184-186°C.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil has been studied for its potential application in the field of medicine. Specifically, this compound has been investigated for its anticancer properties. In a study conducted by Li et al. (2018), it was found that 3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil inhibited the growth of human lung cancer cells by inducing apoptosis. Another study by Zhang et al. (2019) showed that this compound had a similar effect on breast cancer cells.
Eigenschaften
CAS-Nummer |
102613-25-2 |
|---|---|
Produktname |
3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil |
Molekularformel |
C15H25N3O2 |
Molekulargewicht |
279.38 g/mol |
IUPAC-Name |
3-cyclohexyl-5-[ethyl(methyl)amino]-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H25N3O2/c1-5-16(3)13-11(2)17(4)15(20)18(14(13)19)12-9-7-6-8-10-12/h12H,5-10H2,1-4H3 |
InChI-Schlüssel |
KLBPQKIWUNBPRW-UHFFFAOYSA-N |
SMILES |
CCN(C)C1=C(N(C(=O)N(C1=O)C2CCCCC2)C)C |
Kanonische SMILES |
CCN(C)C1=C(N(C(=O)N(C1=O)C2CCCCC2)C)C |
Synonyme |
3-cyclohexyl-1,6-dimethyl-5-propylamino-pyrimidine-2,4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)


![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)








![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)